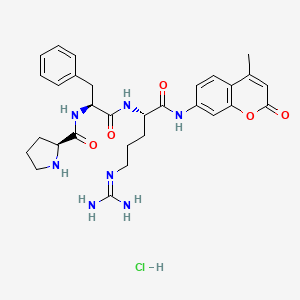
ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a thiazole ring substituted with a thiocyanate group and an ethyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-thiocyanatothiazol-2-yl)carbamate typically involves the reaction of 5-thiocyanatothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
5-thiocyanatothiazole+ethyl chloroformatetriethylamineethyl (5-thiocyanatothiazol-2-yl)carbamate
Industrial Production Methods
Industrial production of ethyl (5-thiocyanatothiazol-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as primary amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use as a pharmacological agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl (5-thiocyanatothiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The carbamate moiety can also interact with active sites, further modulating biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: A simpler carbamate compound with different biological properties.
Thiocyanatothiazole derivatives: Compounds with similar structural features but different substituents.
Uniqueness
ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate is unique due to the combination of the thiocyanate and carbamate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
116636-52-3 |
|---|---|
Fórmula molecular |
C7H7N3O2S2 |
Peso molecular |
229.272 |
Nombre IUPAC |
ethyl N-(5-thiocyanato-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C7H7N3O2S2/c1-2-12-7(11)10-6-9-3-5(14-6)13-4-8/h3H,2H2,1H3,(H,9,10,11) |
Clave InChI |
FLRXOMZDQBOARY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NC=C(S1)SC#N |
Sinónimos |
2-Thiazolecarbamic acid, 5-thiocyanato-, ethyl ester (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,5-Triazatricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B568232.png)


![(5S)-5-[(6R,11R)-6,11-dihydroxy-11-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B568241.png)
![2,3-Dihydrooxeto[2,3-a]pyrrolizine](/img/structure/B568245.png)
![3H-Pyrazolo[1,5-d]tetrazol-6(5H)-one](/img/structure/B568246.png)
![Bicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B568247.png)


